![molecular formula C10H13NO2 B2832469 N-(2-hydroxyethyl)-4-methylbenzamide CAS No. 42469-26-1](/img/structure/B2832469.png)
N-(2-hydroxyethyl)-4-methylbenzamide
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Overview
Description
“N-(2-hydroxyethyl)-4-methylbenzamide” is likely a type of amide, a class of compounds that contain a carbonyl group (C=O) linked to a nitrogen atom . Amides are common in a variety of applications, including in the creation of polymers and in pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “N-(2-hydroxyethyl)-4-methylbenzamide” would likely consist of a benzene ring (from the “benzamide” portion) substituted with a methyl group and an amide group. The amide group would be further substituted with a 2-hydroxyethyl group .Chemical Reactions Analysis
Amides can undergo a variety of reactions, including hydrolysis, reduction, and reactions with nitrous acid . The specific reactions that “N-(2-hydroxyethyl)-4-methylbenzamide” would undergo would depend on the reaction conditions and the other compounds present .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-hydroxyethyl)-4-methylbenzamide” would depend on its molecular structure. For example, amides generally have high boiling points due to their ability to form hydrogen bonds .Scientific Research Applications
Free Radical Generation for Oxidation Studies
Researchers use N-(2-hydroxyethyl)-4-methylbenzamide to generate free radicals at controlled and constant rates. This controlled radical production is crucial for studying oxidation dynamics and antioxidation mechanisms. By understanding radical behavior, scientists gain insights into oxidative processes, which have implications in fields such as materials science, biochemistry, and environmental chemistry .
Thermodynamic Modeling and Solubility Studies
N-(2-hydroxyethyl)-4-methylbenzamide contributes to the study of CO2 solubility. Researchers measure its solubility in various conditions and use thermodynamic models to predict its behavior. Understanding solubility is essential for designing effective CO2 capture processes and optimizing solvent systems .
Mechanism of Action
Target of Action
Similar compounds such as n6-(2-hydroxyethyl)adenosine (hea) have been shown to target peroxisome proliferator-activated receptor alpha (ppar-α) and cannabinoid-like g-coupled receptors gpr55 and gpr119 .
Mode of Action
It’s worth noting that compounds with similar structures, such as hea, have been shown to attenuate lipopolysaccharide (lps)-stimulated pro-inflammatory responses by suppressing toll-like receptor (tlr)4-mediated nuclear factor-κb (nf-κb) signaling pathways .
Biochemical Pathways
Related compounds like hea have been found to impact various pathways, including those involved in anti-tumor, antioxidant, antidiabetic, radioprotective, antiviral, and immunomodulatory activities .
Pharmacokinetics
Urinary excretion accounted for about 30% of the dose and occurred very rapidly (about 22% of the dose was in the 0–8 h collection interval) .
Result of Action
Related compounds like hea have been shown to have anti-inflammatory, anti-nociceptive, neuroprotective, and anticonvulsant properties .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-hydroxyethyl)-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-8-2-4-9(5-3-8)10(13)11-6-7-12/h2-5,12H,6-7H2,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWPLMBYQJUAQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxyethyl)-4-methylbenzamide |
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